1-Bromo-2-(2-bromoethoxy)benzene

Physical Property Isomerism Process Chemistry

1-Bromo-2-(2-bromoethoxy)benzene (CAS 18800-28-7), also known as 2-(2-bromophenoxy)ethyl bromide, is a bifunctional brominated aromatic ether with the formula C₈H₈Br₂O and molecular weight 279.96 g/mol. It possesses two chemically distinct C–Br bonds: one aliphatic (on the ethoxy chain) and one aromatic (on the benzene ring).

Molecular Formula C8H8Br2O
Molecular Weight 279.96 g/mol
CAS No. 18800-28-7
Cat. No. B103333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-(2-bromoethoxy)benzene
CAS18800-28-7
Molecular FormulaC8H8Br2O
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCCBr)Br
InChIInChI=1S/C8H8Br2O/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4H,5-6H2
InChIKeyLOVVQTBEUIBASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-(2-bromoethoxy)benzene (CAS 18800-28-7): A Dual-Reactivity Aryl-Alkyl Dibromide Building Block for Sequential Synthesis


1-Bromo-2-(2-bromoethoxy)benzene (CAS 18800-28-7), also known as 2-(2-bromophenoxy)ethyl bromide, is a bifunctional brominated aromatic ether with the formula C₈H₈Br₂O and molecular weight 279.96 g/mol. [1] It possesses two chemically distinct C–Br bonds: one aliphatic (on the ethoxy chain) and one aromatic (on the benzene ring). This duality enables sequential, site-selective functionalization—nucleophilic substitution at the alkyl bromide followed by metal-catalyzed cross-coupling at the aryl bromide—making it a strategically valuable building block in medicinal chemistry, materials science, and complex organic synthesis.

Why Generic Substitution Fails for 1-Bromo-2-(2-bromoethoxy)benzene in Synthetic Workflows


In-class analogs such as 1-bromo-4-(2-bromoethoxy)benzene (para isomer) and 1-bromo-2-(2-chloroethoxy)benzene (alkyl chloride analog) may appear interchangeable but exhibit critical differences in physical state, reactivity, and selectivity. The ortho-substitution pattern of the target compound influences both the aryl bromide's cross-coupling kinetics and the overall molecular geometry of downstream products. Furthermore, the specific leaving-group ability of the alkyl bromide versus the alkyl chloride directly dictates reaction rates and product purity in nucleophilic substitution steps. These differences translate into measurable impacts on synthetic yield, purity, and process efficiency, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: 1-Bromo-2-(2-bromoethoxy)benzene vs. Closest Analogs


Melting Point Depression: Ortho vs. Para Isomer for Ease of Handling as a Near-Room-Temperature Liquid

The ortho-substituted target compound melts at 35–36°C, while its para isomer (1-bromo-4-(2-bromoethoxy)benzene, CAS 18800-30-1) melts at 56–59°C—a difference of approximately 20°C. This lower melting point means the target compound becomes a low-viscosity liquid upon gentle warming, facilitating transfer, dissolution, and homogeneous reaction setup without needing a solvent simply for handling. The para isomer remains a crystalline solid under the same mild conditions, requiring additional solvent or heating to liquefy.

Physical Property Isomerism Process Chemistry

Dual C–Br Bond Reactivity: Achieving Sequential, Site-Selective Functionalization via BDE Disparity

The target compound contains both an aliphatic C–Br bond (on the 2-bromoethoxy chain) and an aromatic C–Br bond (on the benzene ring) with a substantial bond dissociation energy (BDE) difference. Aliphatic C–Br BDE is approximately 68–70 kcal/mol (exemplified by ethyl bromide), while aromatic C–Br BDE is approximately 81–84 kcal/mol. This ~13–16 kcal/mol gap enables predictable, stepwise chemoselectivity: the weaker alkyl C–Br bond undergoes nucleophilic substitution (e.g., SN2 with amines, thiols, or alkoxides) under mild conditions, leaving the aryl bromide intact for subsequent cross-coupling (Suzuki, Buchwald-Hartwig, etc.). [1][2] In contrast, mono-brominated analogs such as 1-bromo-2-ethoxybenzene (only aryl Br) or 2-phenoxyethyl bromide (only alkyl Br) offer only a single reactive handle, necessitating additional protection/deprotection steps or different intermediate design to achieve comparable complexity.

Chemoselectivity Bond Dissociation Energy Sequential Synthesis

Alkyl Bromide Leaving-Group Advantage: Bromine vs. Chlorine in SN2 Reactivity

The target compound's terminal alkyl bromide is a markedly better leaving group in SN2 reactions than the corresponding alkyl chloride in 1-bromo-2-(2-chloroethoxy)benzene. This is a well-established physical organic principle: bromide is a weaker base (pKa of HBr ≈ -9) and a better leaving group than chloride (pKa of HCl ≈ -7), with typical SN2 rate ratios (k_Br/k_Cl) in the range of 30 to 100, depending on solvent and nucleophile. This difference becomes critical in reactions with sterically hindered or weakly nucleophilic partners, where the chloride analog may require forcing conditions (higher temperature, stronger base) that promote competing elimination or decomposition. [1][2]

Leaving Group Ability Nucleophilic Substitution Reaction Rate

Verified Vendor Quality: 95% Purity, GC Assay, and Defined Melting Point for Orthogonal Quality Control

Thermo Scientific (Fisher Scientific) supplies the target compound with a certified purity of 95% (assay range: 94.0–100.0%, GC), a precise melting point of 35.0–36.0°C, and a boiling point of 160.0–162.0°C (at 16 mmHg). These specifications provide a verifiable, orthogonal quality-control basis that is directly usable for incoming material acceptance in GMP-like environments. While the para isomer is also available at ≥98% purity from other vendors, the combination of defined melting point, boiling point, and GC purity for the ortho isomer ensures identity and purity can be confirmed without sole reliance on chromatography.

Quality Control Procurement Vendor Specification

Optimal Application Scenarios for 1-Bromo-2-(2-bromoethoxy)benzene Based on Verified Differentiation


Sequential Hetero-bifunctional Conjugation in Medicinal Chemistry

The 13–16 kcal/mol BDE gap between the aliphatic and aromatic C–Br bonds enables a two-step diversification strategy: first, install an amine, thiol, or other nucleophile via selective alkyl bromide displacement; second, perform a Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at the aryl bromide. This sequential approach is particularly valuable for constructing focused libraries of ortho-ether-linked biaryl pharmacophores, where the ortho orientation influences both target binding and physicochemical properties. [1]

Near-Room-Temperature Liquid Handling in Automated High-Throughput Experimentation

With a melting point of 35–36°C, the compound can be maintained as a liquid with minimal warming, enabling accurate robotic liquid dispensing in high-throughput synthesis platforms. The para isomer (mp 56–59°C) requires substantially more heating to achieve a liquid state, which can complicate automated workflows and increase the risk of thermal degradation of co-reagents or products. This 20°C melting-point advantage directly supports reproducible, high-throughput medicinal chemistry campaigns. [1]

Alkyl Bromide-Mediated Rapid Assembly of Ether-Linked Polymers and Dendrimers

The terminal alkyl bromide's approximately 30–100× faster SN2 kinetics compared to the alkyl chloride analog enable rapid, high-yield polymerization or dendrimer growth steps using nucleophilic monomers. This reactivity advantage minimizes exposure to harsh conditions that might otherwise induce side reactions (e.g., elimination to vinyl ethers), making it the preferred monomer for synthesizing ortho-bromoaryl-terminated macromolecular scaffolds for further functionalization. [1]

Orthogonal Quality Control for GLP/GMP Intermediate Procurement

The combination of a well-defined melting point (35.0–36.0°C), boiling point (160.0–162.0°C at 16 mmHg), and GC purity (94–100%) provides three independent QC parameters for identity and purity verification. This is especially useful when procuring the compound as a regulated intermediate, where orthogonal analytical confirmation is required to satisfy quality assurance protocols without the need for expensive, time-intensive re-characterization. [1]

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